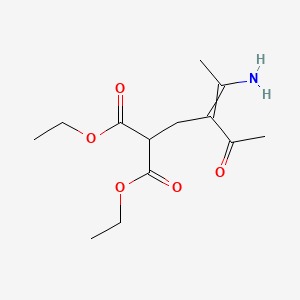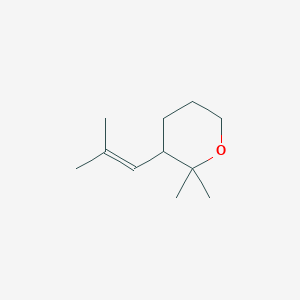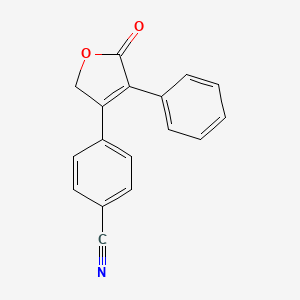![molecular formula C16H7ClN2O3S B14306250 6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one CAS No. 111969-18-7](/img/structure/B14306250.png)
6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one is a heterocyclic compound that belongs to the phenothiazine family. . This compound is characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 2nd position on the phenothiazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one typically involves the condensation reaction of 2-aminothiophenol with 2,3-dichloro-1,4-naphthoquinone in an alkaline medium . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired phenothiazine derivative.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned condensation reaction, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic medium are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial strains.
Industry: Utilized in the development of dyes and pigments due to its intense coloration.
Mechanism of Action
The mechanism of action of 6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one involves its interaction with specific molecular targets . For instance, it has been shown to inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. In cancer cells, the compound induces apoptosis by generating reactive oxygen species and causing DNA damage.
Comparison with Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A derivative used as an antipsychotic medication.
Thioridazine: Another phenothiazine derivative with antipsychotic and antimicrobial properties.
Uniqueness: 6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one is unique due to the presence of both chlorine and nitro substituents, which confer distinct chemical reactivity and biological activity compared to other phenothiazine derivatives .
Properties
CAS No. |
111969-18-7 |
|---|---|
Molecular Formula |
C16H7ClN2O3S |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
6-chloro-2-nitrobenzo[a]phenothiazin-5-one |
InChI |
InChI=1S/C16H7ClN2O3S/c17-13-15(20)9-6-5-8(19(21)22)7-10(9)14-16(13)23-12-4-2-1-3-11(12)18-14/h1-7H |
InChI Key |
RNGCMVAYHRZZNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)[N+](=O)[O-])C(=O)C(=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)
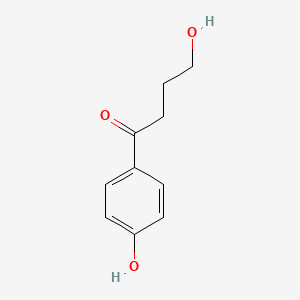
![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)
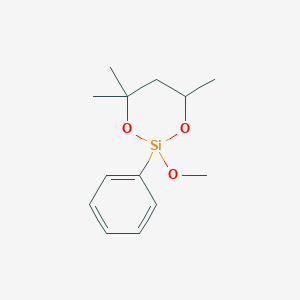

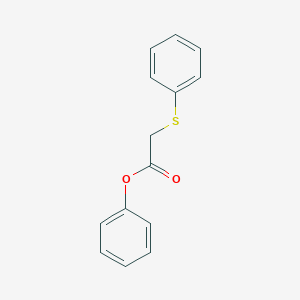
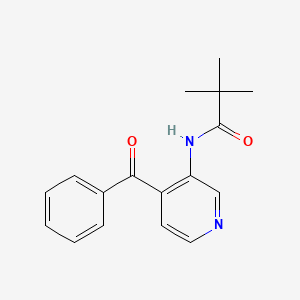
![4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol](/img/structure/B14306211.png)
silane](/img/structure/B14306216.png)
